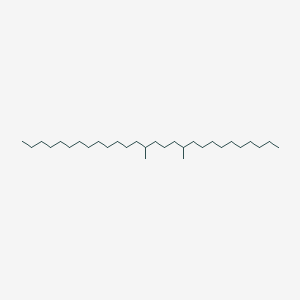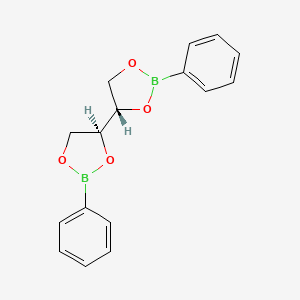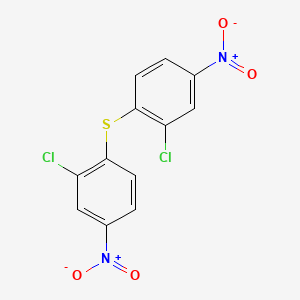
Bis(2-chloro-4-nitrophenyl) sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloro-4-nitrophenyl) sulfide: is an organic compound with the molecular formula C12H6Cl2N2O4S It is characterized by the presence of two nitrophenyl groups substituted with chlorine atoms and linked by a sulfide bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloro-4-nitrophenyl) sulfide typically involves the reaction of 2-chloro-4-nitrophenyl derivatives with sulfur-containing reagents. One common method is the nucleophilic substitution reaction where 2-chloro-4-nitrophenyl halides react with thiol compounds under controlled conditions to form the desired sulfide linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions:
Oxidation: Bis(2-chloro-4-nitrophenyl) sulfide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups in the compound can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Bis(2-chloro-4-nitrophenyl) sulfide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which Bis(2-chloro-4-nitrophenyl) sulfide exerts its effects involves interactions with specific molecular targets. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. The sulfide linkage can also participate in redox reactions, influencing the compound’s overall reactivity.
類似化合物との比較
Bis(4-nitrophenyl) sulfide: Similar structure but lacks chlorine atoms.
Bis(2-chloroethyl) sulfide:
特性
CAS番号 |
65369-91-7 |
|---|---|
分子式 |
C12H6Cl2N2O4S |
分子量 |
345.2 g/mol |
IUPAC名 |
2-chloro-1-(2-chloro-4-nitrophenyl)sulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O4S/c13-9-5-7(15(17)18)1-3-11(9)21-12-4-2-8(16(19)20)6-10(12)14/h1-6H |
InChIキー |
VLJCUEJFRMCVAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



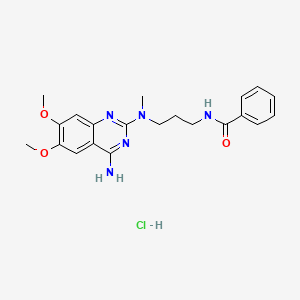
![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)
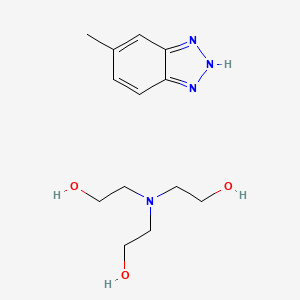
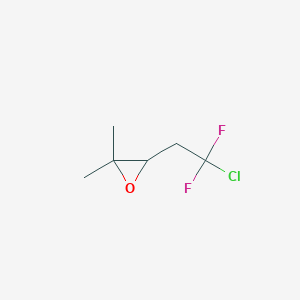

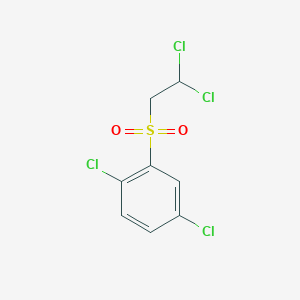
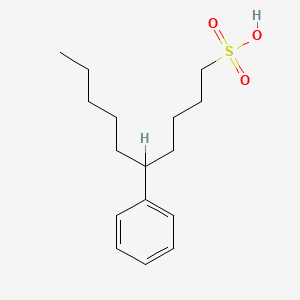
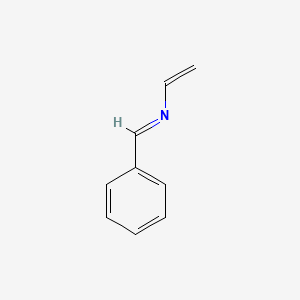
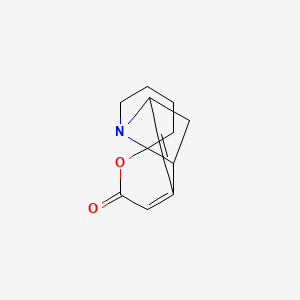
![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
